![molecular formula C11H22O5 B1673968 tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate CAS No. 133803-81-3](/img/structure/B1673968.png)
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
Overview
Description
“tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate” is an organic compound with the empirical formula C11H22O5 . It has a molecular weight of 234.29 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C (OC (C) (C)C)CCOCCOCCO
. The InChI representation is 1S/C11H22O5/c1-11 (2,3)16-10 (13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3
. Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 234.29 . The SMILES string representation of the molecule isO=C (OC (C) (C)C)CCOCCOCCO
. The InChI representation is 1S/C11H22O5/c1-11 (2,3)16-10 (13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3
.
Scientific Research Applications
PEG Linker
Hydroxy-PEG2-t-butyl ester is a PEG linker containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . This makes it useful in various applications where increased solubility of compounds is desired.
Derivatization and Functional Group Replacement
The hydroxyl group in Hydroxy-PEG2-t-butyl ester enables further derivatization or replacement with other reactive functional groups . This property allows it to be used in the synthesis of a wide range of compounds.
Deprotection under Acidic Conditions
The t-butyl protected carboxyl group in Hydroxy-PEG2-t-butyl ester can be deprotected under acidic conditions . This feature is beneficial in chemical reactions that require the removal of protecting groups.
Synthesis of Antibody-Drug Conjugates (ADCs)
Hydroxy-PEG2-t-butyl ester is used as an uncleavable ADC linker in the synthesis of antibody-drug conjugates . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.
Reagent in Organic Synthesis
Hydroxy-PEG2-t-butyl ester’s potential extends beyond its direct applications, as it can also serve as a versatile reagent in organic synthesis . Its unique chemical properties make it a valuable component in the creation of complex molecules with diverse applications.
Proteolysis-Targeting Chimeras (PROTACs)
Although not directly mentioned for Hydroxy-PEG2-t-butyl ester, similar compounds have been used in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are a new class of drugs that work by inducing the degradation of specific proteins.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOWESVURLUVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564500 | |
Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | |
CAS RN |
133803-81-3 | |
Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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